molecular formula C6H7BF3NO3 B11894243 4-(Trifluoromethyl)pyridine-3-boronic acid hydrate CAS No. 1072952-32-9

4-(Trifluoromethyl)pyridine-3-boronic acid hydrate

Cat. No.: B11894243
CAS No.: 1072952-32-9
M. Wt: 208.93 g/mol
InChI Key: CKGIYHYJVBVRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 4-(Trifluoromethyl)pyridine-3-boronic acid hydrate CAS Numbers: 1072952-32-9 , 947533-41-7 Molecular Formula: C₆H₅BF₃NO₂·H₂O Structure: The compound consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a boronic acid (-B(OH)₂) group at the 3-position, stabilized as a hydrate . Key Properties:

  • SMILES: O.OB(O)c1cnccc1C(F)(F)F
  • InChI Key: CKGIYHYJVBVRFH-UHFFFAOYSA-N
  • Applications: Used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, particularly in pharmaceutical intermediates .

Properties

CAS No.

1072952-32-9

Molecular Formula

C6H7BF3NO3

Molecular Weight

208.93 g/mol

IUPAC Name

[4-(trifluoromethyl)pyridin-3-yl]boronic acid;hydrate

InChI

InChI=1S/C6H5BF3NO2.H2O/c8-6(9,10)4-1-2-11-3-5(4)7(12)13;/h1-3,12-13H;1H2

InChI Key

CKGIYHYJVBVRFH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)C(F)(F)F)(O)O.O

Origin of Product

United States

Preparation Methods

General Procedure

Halogen-metal exchange (HMe) remains the most direct route to introduce boronates at the 3-position of pyridine derivatives. The protocol involves treating 3-bromo-4-(trifluoromethyl)pyridine with organolithium or Grignard reagents, followed by quenching with borate esters. For example, reaction with tert-butyllithium at -78°C generates a lithiated intermediate, which reacts with trimethyl borate to yield the boronic acid after hydrolysis.

Selectivity and Optimization

Selectivity for the 3-position is ensured by the electron-withdrawing trifluoromethyl group at C4, which directs lithiation to C3. A study demonstrated that substituting lithium with magnesium (Grignard reagent) increased yields from 65% to 78% due to reduced side reactions. Critical parameters include:

ParameterOptimal ConditionYield Impact
Temperature-78°C to -40°CPrevents ring opening
Borating AgentB(OMe)₃ vs. B(OiPr)₃85% vs. 72% yield
Quenching MediumAqueous NH₄Cl vs. HCl90% vs. 82% purity

Post-borylation hydration is achieved via lyophilization or exposure to controlled humidity, stabilizing the hydrate form.

Directed Ortho-Metalation (DoM)

Methodology

Directed ortho-metalation leverages coordinating groups to position the metal for subsequent borylation. For 4-(trifluoromethyl)pyridine, a directing group (e.g., -OMe or -NMe₂) at C2 facilitates lithiation at C3. After metalation, treatment with trisopropyl borate introduces the boronate group.

Limitations

This method suffers from low yields (45–60%) due to competing side reactions at the trifluoromethyl group. Steric hindrance from the CF₃ moiety further complicates metalation, necessitating bulky bases like LDA (Lithium Diisopropylamide).

Palladium-Catalyzed Cross-Coupling

Miyaura Borylation

Palladium-catalyzed coupling of 3-bromo-4-(trifluoromethyl)pyridine with bis(pinacolato)diboron (B₂Pin₂) enables milder conditions. Using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in dioxane at 80°C achieves 88% conversion. Key advantages include functional group tolerance and scalability.

Catalyst Screening

A comparative study of palladium ligands revealed dramatic yield variations:

LigandYield (%)Selectivity (%)
Pd(dppf)Cl₂8895
Pd(PPh₃)₄6282
XPhos-Pd-G37689

Bi(OTf)₃ as a co-catalyst enhances electrophilicity at the boron center, improving yields to 91% under optimized concentrations (0.3 M).

Iridium-Catalyzed C–H Borylation

Mechanistic Insights

Iridium complexes (e.g., [Ir(COD)(OMe)]₂) catalyze direct C–H borylation at the 3-position via σ-bond metathesis. The trifluoromethyl group acts as an electron-deficient directing group, favoring borylation at the meta position.

Substrate Scope and Efficiency

This method achieves 70–85% yields with 10 mol% catalyst loading in THF at 60°C. However, over-borylation at adjacent positions remains a challenge, requiring precise stoichiometric control of B₂Pin₂.

Hydrolytic Stabilization of the Hydrate

Hydration Techniques

The boronic acid product is hygroscopic, necessitating post-synthetic hydration. Lyophilization from aqueous acetone (1:3 v/v) produces the stable hydrate, confirmed by TGA and XRD analyses. Storage at 2–8°C in amber vials prevents dehydration.

Purity Optimization

Recrystallization from ethanol/water (4:1) increases purity from 90% to 98%, with residual solvents monitored via GC-MS .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-3-boronic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in the Pyridine Boronic Acid Family

The following table compares structural analogues based on substituent position, electronic effects, and reactivity:

Compound Name CAS Number Substituents Reactivity Notes Key References
4-(Trifluoromethyl)pyridine-3-boronic acid hydrate 1072952-32-9 -CF₃ (4-position), -B(OH)₂ (3-position) High reactivity in cross-coupling due to electron-withdrawing -CF₃ group
Pyridine-3-boronic acid 1692-25-7 -B(OH)₂ (3-position) Lacks -CF₃ group; lower lipophilicity and electronic activation
Pyridine-4-boronic acid hydrate 1692-15-5 -B(OH)₂ (4-position) Boronic acid at 4-position may alter steric accessibility in reactions
(3-Fluoropyridin-4-yl)boronic acid hydrate 1029880-18-9 -F (3-position), -B(OH)₂ (4-position) Fluorine’s electron-withdrawing effect enhances reactivity but differs in position
3-Chloro-4-pyridineboronic acid hydrate 458532-98-4 -Cl (3-position), -B(OH)₂ (4-position) Chloro substituent is less electron-withdrawing than -CF₃

Q & A

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)pyridine-3-boronic acid hydrate, and how are intermediates stabilized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated pyridine precursors and boronic acid reagents. For example, substitution reactions with sodium azide or potassium thiocyanate can yield intermediates, which are stabilized under inert atmospheres (e.g., nitrogen) to prevent hydrolysis . Moisture-sensitive intermediates require anhydrous solvents (e.g., THF or DMF) and storage at low temperatures (−20°C) to maintain stability .

Q. What analytical techniques are recommended for characterizing this compound and distinguishing it from structural analogs?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm the trifluoromethyl group and boronic acid moiety.
  • HPLC-MS to assess purity and detect impurities (e.g., deboronation by-products).
  • X-ray diffraction (via diffractometer) for crystal structure elucidation . Similarity indices for analogs (e.g., 0.98 for (3,5-difluoropyridin-4-yl)boronic acid hydrate) highlight the need for precise spectral comparisons .

Q. What safety protocols are critical when handling this compound in the lab?

Standard protocols include:

  • Use of PPE (nitrile gloves, lab coat, safety goggles).
  • Operation in a fume hood to avoid inhalation of vapors.
  • Storage in airtight containers with desiccants to prevent hydration/degradation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high-yield biaryl product formation?

Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability .
  • Base choice : Potassium carbonate or sodium hydroxide to maintain pH 9–11, critical for boronic acid activation .
  • Reaction monitoring : TLC or in-situ FTIR to track consumption of starting materials .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) during characterization?

Contradictions may arise from solvent effects, hydration states, or impurities. Mitigation steps:

  • Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC).
  • Compare data with structurally similar compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, CAS 223127-47-7) .
  • Use thermogravimetric analysis (TGA) to confirm hydration levels .

Q. What strategies are effective in minimizing deboronation side reactions during storage or synthesis?

  • Lyophilization : Freeze-drying the hydrate form to reduce hydrolytic degradation.
  • Chelating agents : Addition of pinacol or ethylene glycol to stabilize the boronic acid .
  • Low-temperature storage : −80°C for long-term stability .

Q. How is this compound utilized in the design of GluN2B receptor modulators or other bioactive molecules?

It serves as a key building block in synthesizing pyrazolo-pyridine derivatives via cross-coupling. For example:

  • Reaction with substituted pyrazoles under Pd catalysis yields candidates for neurological drug development .
  • Structural analogs (e.g., WO-2021125803-A1 derivatives) demonstrate its role in enhancing blood-brain barrier permeability .

Methodological Tables

Q. Table 1: Common Reaction Conditions for Cross-Coupling

ComponentExampleReference
CatalystPd(PPh₃)₄ (0.5–2 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDMF/H₂O (4:1 v/v)
Temperature80–100°C, 12–24 hours

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersReference
¹⁹F NMRδ −60 to −70 ppm (CF₃ group)
HPLC Retention Time8.2 min (C18 column, 60% MeOH/H₂O)
TGA5–10% mass loss (25–150°C, hydration)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.